molecular formula C24H21N3O4 B2873261 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 892291-80-4

2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2873261
CAS No.: 892291-80-4
M. Wt: 415.449
InChI Key: AKOSCKMOJYFGJU-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, and a methoxyphenylacetamide moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the quinazolinone derivative with 2-methoxyphenylacetic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or methoxyphenylacetamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Halogenated or otherwise substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.

    2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: Has the methoxy group at a different position on the phenyl ring.

Uniqueness

The presence of the methoxy group at the 2-position of the phenyl ring in 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide may confer unique biological activities and chemical reactivity compared to its analogs. This structural variation can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

892291-80-4

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

IUPAC Name

2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O4/c1-31-21-14-8-6-12-19(21)25-22(28)16-26-20-13-7-5-11-18(20)23(29)27(24(26)30)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

AKOSCKMOJYFGJU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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